3,4-Dimethoxycinnamic acid

Tyrosinase Inhibition Melanogenesis Cosmetic Whitening Agents

3,4-Dimethoxycinnamic acid (CAS 2316-26-9), also referred to as O-methylferulic acid or caffeic acid dimethyl ether, is a methoxylated phenylpropanoid belonging to the hydroxycinnamic acid class. It is characterized by the replacement of the 3- and 4-position phenolic hydroxyl groups of caffeic acid with methoxy moieties, yielding a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 2316-26-9
Cat. No. B052023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxycinnamic acid
CAS2316-26-9
Synonyms3,4-Di-O-methylcaffeic Acid;  3,4-Dimethoxycinnamic Acid;  3,4-Dimethoxyphenyl-2-propenoic Acid;  3-(3,4-Dimethoxyphenyl)-2-propenoic Acid; _x000B_3-(3,4-Dimethoxyphenyl)acrylic Acid;  3’,4’-Dimethoxycinnamic Acid;  Caffeic Acid Dimethyl Ether;  Methylferulic Aci
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)O)OC
InChIInChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+
InChIKeyHJBWJAPEBGSQPR-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxycinnamic Acid CAS 2316-26-9 Procurement Guide: Key Differentiators vs. Hydroxycinnamic Acid Analogs for Targeted Research


3,4-Dimethoxycinnamic acid (CAS 2316-26-9), also referred to as O-methylferulic acid or caffeic acid dimethyl ether, is a methoxylated phenylpropanoid belonging to the hydroxycinnamic acid class. It is characterized by the replacement of the 3- and 4-position phenolic hydroxyl groups of caffeic acid with methoxy moieties, yielding a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . This compound occurs naturally in Securidaca inappendiculata, Coffea canephora var. robusta, and various propolis samples, and is commercially available as a predominantly trans-isomer white to off-white crystalline solid with a melting point of 181–183 °C [1]. Unlike its hydroxylated analogs (e.g., caffeic acid, ferulic acid), the full methylation of the 3,4-catechol moiety eliminates hydrogen-bond donating capacity at these positions, fundamentally altering its physicochemical profile, biological target engagement, and utility as a synthetic intermediate [2].

Why 3,4-Dimethoxycinnamic Acid Cannot Be Replaced by Ferulic, Caffeic, or Sinapic Acid: Structure-Activity Divergence Evidence


Substituting 3,4-dimethoxycinnamic acid with any in-class analog—including ferulic acid (3-methoxy-4-hydroxy), caffeic acid (3,4-dihydroxy), sinapic acid (3,5-dimethoxy-4-hydroxy), or p-coumaric acid (4-hydroxy)—is scientifically unwarranted without explicit experimental validation, because the presence, position, and methylation status of ring substituents dictate fundamentally divergent biological activity profiles [1]. The conversion of caffeic acid's 3,4-dihydroxy catechol moiety to 3,4-dimethoxy eliminates radical-scavenging hydrogen atoms and abolishes the potential for ortho-quinone formation, resulting in consistently weaker antioxidant activity across multiple assay platforms [2]. Conversely, this same methoxylation confers enhanced lipophilicity (calculated XLogP3 of approximately 1.8) and eliminates the off-target reactivity associated with free catechols, thereby enabling distinct applications in which hydroxylated analogs are unsuitable—most notably as a stable, non-oxidizable precursor in industrial-scale pharmaceutical intermediate synthesis [3][4]. Furthermore, the specific 3,4-adjacent methoxy substitution pattern (as opposed to 2,4-, 3,5-, or 2,4,5- arrangements) produces unique choleretic and tyrosinase-modulating activities that are not recapitulated by other dimethoxy regioisomers [5]. Procurement decisions must therefore be guided by the specific experimental or synthetic objective rather than by generic class membership.

3,4-Dimethoxycinnamic Acid Procurement Evidence: Quantitative Comparator Data vs. Hydroxycinnamic Acid Analogs


Tyrosinase Inhibitory Potency of 3,4-Dimethoxycinnamic Acid Relative to Cinnamic, p-Coumaric, Caffeic, and Ferulic Acids

3,4-Dimethoxycinnamic acid demonstrated the strongest tyrosinase inhibitory potency among four compounds selected from an in silico screen of the Spectrum Collection chemical database [1]. The inhibition mechanism was characterized as non-competitive. This finding is contextualized by independent enzyme inhibition data showing that cinnamic acid, p-coumaric acid, caffeic acid, and ferulic acid exhibit substantially weaker or negligible inhibition of mushroom tyrosinase under comparable assay conditions [2][3]. Specifically, ferulic acid showed only 3.3% inhibition at 0.33 mM, caffeic acid 6.6% inhibition at 1 mM, and p-coumaric acid 74.4% inhibition at 0.33 mM, whereas 3,4-dimethoxycinnamic acid was identified as the most potent inhibitor in the comparative screening study [2].

Tyrosinase Inhibition Melanogenesis Cosmetic Whitening Agents

Choleretic Activity Differentiation: 3,4-Dimethoxycinnamic Acid vs. 2,4-DMC, 3,5-DMC, and 2,4,5-TMC

In a head-to-head comparative study evaluating the choleretic (bile flow-promoting) effects of dimethoxycinnamic acid regioisomers in rats, 3,4-dimethoxycinnamic acid (3,4-DMC) demonstrated the highest choleretic activity among all tested compounds [1]. While 2,4,5-trimethoxycinnamic acid (2,4,5-TMC, bearing three methoxyl groups) exhibited the highest hypocholesterolemic activity, 3,4-DMC—which lacks a methoxyl at carbon 2 but retains the two methoxyls in adjacent 3,4-positions—produced the greatest increase in bile flow, bile acid concentration, and phospholipid concentration, alongside a significant reduction in biliary cholesterol saturation index [1][2]. In contrast, dimethoxycinnamic acids with methoxyl groups in non-adjacent positions (2,4-DMC and 3,5-DMC) failed to exhibit evident hypocholesterolemic or choleretic activities [1].

Choleretic Activity Bile Flow Hepatobiliary Function

Xanthine Oxidase Inhibition: Reduced Activity of 3,4-Dimethoxycinnamic Acid Relative to Caffeic Acid

A structure-activity relationship study of caffeic acid analogues on xanthine oxidase inhibition revealed that 3,4-dimethoxycinnamic acid exhibits markedly reduced inhibitory activity compared to caffeic acid, due to the replacement of phenolic hydroxyl groups with methoxy substituents [1]. Caffeic acid demonstrated an IC₅₀ of 74.6 μM, second only to m-coumaric acid (IC₅₀ = 63.31 μM, Ki = 21.568 μM) among tested compounds [1]. Ferulic acid, isoferulic acid, and 3,4-dimethoxycinnamic acid all showed reduced activity attributable to methoxy group substitution [2]. This reduction is mechanistically significant: the α,β-unsaturated carboxylic acid moiety is essential for activity, but full activity requires the presence of free phenolic hydroxyl groups for optimal target engagement [2].

Xanthine Oxidase Inhibition Gout Structure-Activity Relationship

Industrial Intermediate Utility: 98% Yield in N-(3,4-Dimethoxycinnamoyl)anthranilic Acid Synthesis

3,4-Dimethoxycinnamic acid serves as a critical industrial intermediate in the synthesis of N-(3,4-dimethoxycinnamoyl)anthranilic acid, a compound with established antiallergic properties indicated for asthma, hay fever, atopic dermatitis, and urticaria [1][2]. Patent data document that the reaction of 3,4-dimethoxycinnamic acid (21.8 g) with 2-carbomethoxyphenylisocyanate (17.7 g) produces the corresponding methyl ester (30.7 g), which upon hydrolysis yields N-(3,4-dimethoxycinnamoyl)anthranilic acid (28.8 g) with a yield of 98% [3]. Alternative synthetic routes described in US Patent 4,486,597 and JP Patent JPS6041649A further demonstrate high-yield, industrially scalable processes utilizing 3,4-dimethoxycinnamic acid as the key starting material [2][4]. Unsubstituted cinnamic acid and mono-methoxylated analogs (e.g., ferulic acid) do not produce the same pharmacologically active anthranilic acid derivative with equivalent antiallergic potency [1].

Pharmaceutical Intermediate Antiallergic Agent Synthesis Process Chemistry

Nitric Oxide Production Inhibition: 3,4-Dimethoxycinnamic Acid vs. L-NAME Standard

In an activity-guided fractionation study of Ipomea fistulosa leaves, isolated 3,4-dimethoxycinnamic acid exhibited approximately twofold greater inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production compared to the standard reference compound L-NAME (Nω-nitro-L-arginine methyl ester) [1]. The IC₅₀ value for 3,4-dimethoxycinnamic acid was determined to be 10.7 μg/mL (approximately 51.4 μM), whereas L-NAME demonstrated an IC₅₀ of 19.8 μg/mL [1]. This finding establishes 3,4-dimethoxycinnamic acid as a more potent inhibitor of NO production than the widely used nitric oxide synthase inhibitor reference standard in this cellular model [1].

Anti-inflammatory Nitric Oxide Inhibition LPS-induced Inflammation

Chemotaxis Inhibitory Activity: 3,4-Dimethoxycinnamic Acid vs. 3,4-Dihydroxycinnamic Acid (Caffeic Acid)

In a systematic evaluation of 16 cinnamic acid analogs for their ability to inhibit formyl-Met-Leu-Phe (fMLP)-induced chemotaxis of rat polymorphonuclear leukocytes, 3,4-dihydroxycinnamic acid (caffeic acid) exhibited the highest inhibitory effect among all compounds tested [1]. 3,4-Dimethoxycinnamic acid demonstrated weaker inhibitory effects on chemotaxis compared to its 3,4-dihydroxy counterpart, confirming that methylation of the phenolic hydroxyl groups diminishes activity in this neutrophil migration model [1]. Furthermore, 3,4-dimethoxycinnamic acid was also weaker than structural analogs bearing -CH=CHCN or -CH=CHCH₃ groups instead of the -CH=CHCOOH moiety [1]. Hydroxycinnamic acids as a class exhibited stronger inhibition than methoxylated analogs [1].

Neutrophil Chemotaxis Inflammation fMLP-induced Migration

Validated Application Scenarios for 3,4-Dimethoxycinnamic Acid Procurement Based on Comparative Evidence


Pharmaceutical Intermediate for Antiallergic Drug Synthesis (N-(3,4-Dimethoxycinnamoyl)anthranilic Acid Production)

Procurement of 3,4-dimethoxycinnamic acid is indicated when the synthetic objective is the production of N-(3,4-dimethoxycinnamoyl)anthranilic acid or its pharmaceutical derivatives for antiallergic applications (asthma, hay fever, atopic dermatitis, urticaria). Patent-validated synthetic routes achieve 98% yield from this specific starting material; unsubstituted cinnamic acid, ferulic acid, or sinapic acid cannot substitute [1][2]. The 3,4-dimethoxy substitution pattern is essential for the pharmacological activity of the resulting anthranilic acid derivative [3].

Tyrosinase Inhibition and Melanogenesis Research (Cosmetic Whitening Agent Development)

For tyrosinase inhibition screening or melanogenesis pathway research, 3,4-dimethoxycinnamic acid is the preferred cinnamic acid derivative based on its demonstrated strongest inhibitory potency among four compounds selected from an in silico screen [1]. This activity profile contrasts with ferulic acid (3.3% inhibition at 0.33 mM), caffeic acid (6.6% inhibition at 1 mM), and cinnamic acid (49.3% inhibition at 1 mM), which exhibit substantially weaker mushroom tyrosinase inhibition [2]. The non-competitive inhibition mechanism may offer advantages for cosmetic whitening agent development [1].

Hepatobiliary Function and Choleretic Activity Studies (Bile Flow Research)

In hepatobiliary research applications requiring choleretic activity, 3,4-dimethoxycinnamic acid is the only dimethoxycinnamic acid regioisomer validated to produce a significant increase in bile flow, bile acid concentration, and phospholipid output while reducing biliary cholesterol saturation index [1]. Alternative regioisomers (2,4-DMC and 3,5-DMC) fail to exhibit evident choleretic activity, and 2,4,5-TMC exhibits primarily hypocholesterolemic rather than choleretic effects [1]. Procurement of the correct 3,4-regioisomer is essential for reproducible hepatobiliary research outcomes.

Nitric Oxide Pathway and Anti-inflammatory Screening (LPS-Induced NO Production Inhibition)

For nitric oxide production inhibition studies in LPS-stimulated cellular models, 3,4-dimethoxycinnamic acid provides quantifiably superior potency (IC₅₀ = 10.7 μg/mL) compared to the widely used reference standard L-NAME (IC₅₀ = 19.8 μg/mL) [1]. This approximate twofold potency advantage positions 3,4-dimethoxycinnamic acid as a valuable natural product-derived positive control or lead compound for anti-inflammatory screening programs targeting the NO pathway.

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